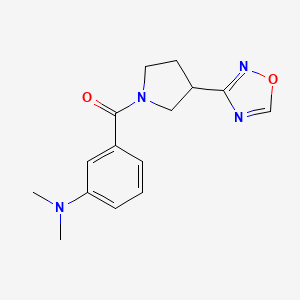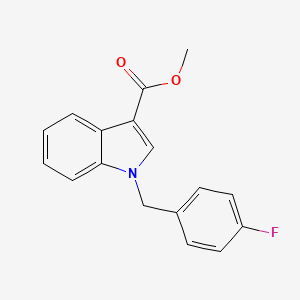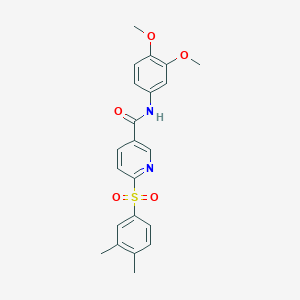![molecular formula C28H21N3O3 B2706120 2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide CAS No. 1808821-38-6](/img/structure/B2706120.png)
2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide
カタログ番号:
B2706120
CAS番号:
1808821-38-6
分子量:
447.494
InChIキー:
OQOQLBILTZIMTK-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the cyano group might be introduced via a cyanation reaction, while the amide group could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group might undergo reactions such as reduction to form an amine, while the amide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined experimentally. Computational methods could also be used to predict some of these properties .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of related compounds, such as 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, involves the preparation from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones. These compounds have been studied for their tautomeric structures in solution and solid states, indicating potential applications in chemical synthesis and material science (Quiroga et al., 1999).
Optical and Material Applications
- The study of 3-aryl-2-cyano acrylamide derivatives has shown different optical properties due to their distinct stacking modes, suggesting applications in the development of optoelectronic materials and devices (Song et al., 2015).
Polymer Synthesis
- Aromatic polyamides and polyimides have been synthesized using related diamines, demonstrating their potential in creating high-performance polymers with applications in electronics, coatings, and advanced materials (Yang & Lin, 1995).
Catalysis
- Research has been conducted on the selective hydrogenation of phenol and derivatives over catalysts, showcasing the potential of related compounds in catalyzing chemical reactions for industrial processes (Wang et al., 2011).
Drug Discovery
- The development of selective inhibitors for kinase superfamily based on the structure of related compounds, indicating their importance in the design of new therapeutic agents (Schroeder et al., 2009).
Anti-Corrosion Applications
- Studies have been conducted on the use of acrylamide derivatives as corrosion inhibitors, revealing their effectiveness in protecting metals in acidic environments, which is critical for the longevity of industrial materials (Abu-Rayyan et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-cyano-N-(2-phenoxyphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3/c29-19-23(18-21-10-12-24(13-11-21)33-20-22-14-16-30-17-15-22)28(32)31-26-8-4-5-9-27(26)34-25-6-2-1-3-7-25/h1-18H,20H2,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOQLBILTZIMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=NC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-f...
Cat. No.: B2706038
CAS No.: 2377031-39-3
1-(1-Naphthyl)-4-chloro-1h-imidazole-5-carbaldehyde
Cat. No.: B2706040
CAS No.: 1181893-52-6
(2,3-Dimethoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-y...
Cat. No.: B2706041
CAS No.: 1903563-57-4
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazep...
Cat. No.: B2706042
CAS No.: 922088-86-6
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid](/img/structure/B2706038.png)
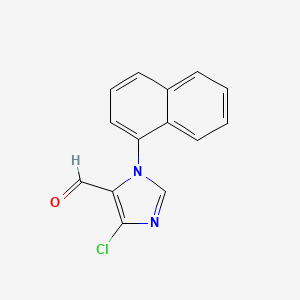

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2706042.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide](/img/structure/B2706043.png)
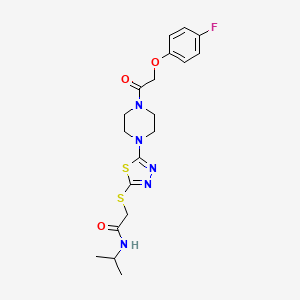


![3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2706051.png)
![1-(pyridin-2-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2706052.png)

